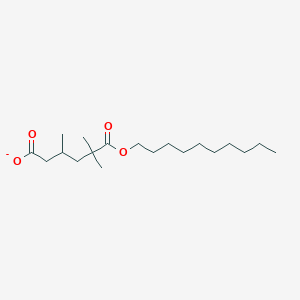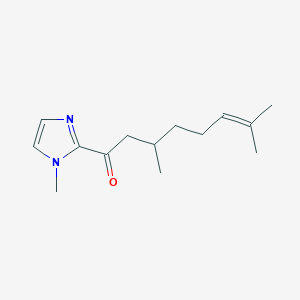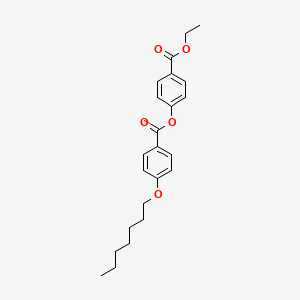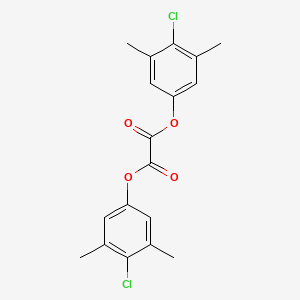
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 4-chloro-3,5-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate typically involves the reaction of 4-chloro-3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of oxalyl chloride and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-chlorophenyl) ethanedioate
- Bis(3,5-dimethylphenyl) ethanedioate
- Bis(4-bromo-3,5-dimethylphenyl) ethanedioate
Uniqueness
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The chloro groups enhance its electrophilicity, while the dimethyl groups provide steric hindrance and influence its overall stability and reactivity.
Eigenschaften
CAS-Nummer |
91308-29-1 |
|---|---|
Molekularformel |
C18H16Cl2O4 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
bis(4-chloro-3,5-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H16Cl2O4/c1-9-5-13(6-10(2)15(9)19)23-17(21)18(22)24-14-7-11(3)16(20)12(4)8-14/h5-8H,1-4H3 |
InChI-Schlüssel |
VGLJWSMHXZIVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)


![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
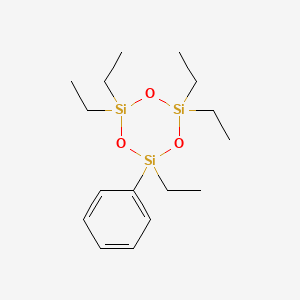
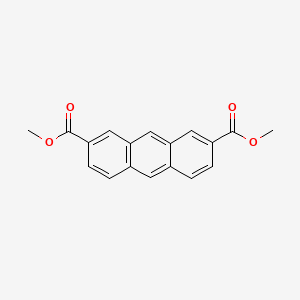
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
